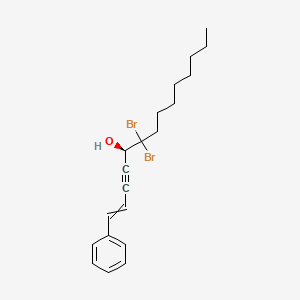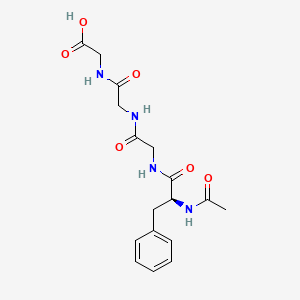
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol is a complex organic compound characterized by its unique structure, which includes a phenyl group, a tetradecene backbone, and two bromine atoms
Méthodes De Préparation
One common method involves the use of N-bromosuccinimide (NBS) in an aqueous acetone solution to achieve the bromination of the precursor compound . The reaction conditions must be carefully controlled to ensure the correct stereochemistry and yield of the desired product.
Analyse Des Réactions Chimiques
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of bromine atoms and the formation of a less substituted alkene.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of (5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol involves its interaction with specific molecular targets. The bromine atoms and the phenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol can be compared with other brominated organic compounds, such as:
5R-bromoisocembrol: This compound also contains bromine atoms and a complex organic structure, but differs in its backbone and functional groups.
Phenoxymethylpenicillin: While structurally different, this compound shares the presence of bromine atoms and potential biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
819850-98-1 |
|---|---|
Formule moléculaire |
C20H26Br2O |
Poids moléculaire |
442.2 g/mol |
Nom IUPAC |
(5R)-6,6-dibromo-1-phenyltetradec-1-en-3-yn-5-ol |
InChI |
InChI=1S/C20H26Br2O/c1-2-3-4-5-6-12-17-20(21,22)19(23)16-11-10-15-18-13-8-7-9-14-18/h7-10,13-15,19,23H,2-6,12,17H2,1H3/t19-/m1/s1 |
Clé InChI |
NXSRCIDTWWTROM-LJQANCHMSA-N |
SMILES isomérique |
CCCCCCCCC([C@@H](C#CC=CC1=CC=CC=C1)O)(Br)Br |
SMILES canonique |
CCCCCCCCC(C(C#CC=CC1=CC=CC=C1)O)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B14212514.png)
![4-[6-(4-Nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14212518.png)
![6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14212519.png)
![N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14212522.png)
![4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride](/img/structure/B14212526.png)
![2-Amino-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14212531.png)

